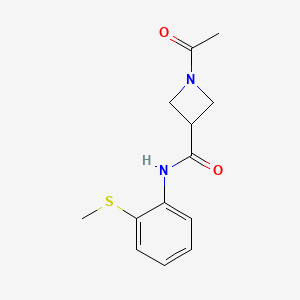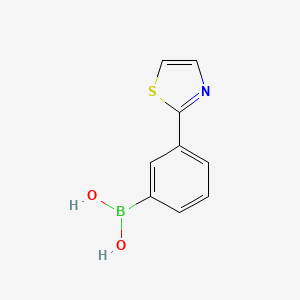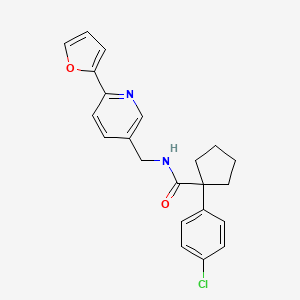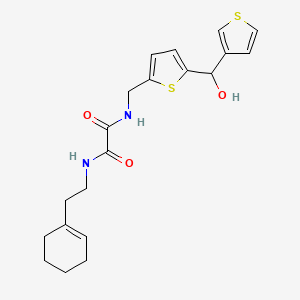
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in animals. It was first introduced in the 1940s and has been widely used in veterinary medicine since then. Phenylbutazone is a pyrazolone derivative that inhibits the synthesis of prostaglandins, which are responsible for inflammation and pain.
Mecanismo De Acción
The mechanism of action of phenylbutazone involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, phenylbutazone reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also a potent inhibitor of platelet aggregation, which can be beneficial in the treatment of thrombotic disorders. However, it can also have adverse effects on the gastrointestinal tract, kidneys, and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylbutazone is a widely used 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione in veterinary medicine and has been extensively studied for its anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available. However, its use in laboratory experiments may be limited due to its potential adverse effects on the gastrointestinal tract, kidneys, and liver.
Direcciones Futuras
There are several future directions for the study of phenylbutazone. One area of research could focus on the development of new formulations that minimize its adverse effects. Another area of research could focus on the development of new 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-triones that are more effective and have fewer adverse effects. Additionally, more research is needed to fully understand the mechanism of action of phenylbutazone and its potential therapeutic applications.
Métodos De Síntesis
Phenylbutazone can be synthesized by reacting 4-butylresorcinol with hydrazine hydrate to form 4-butylresorcinol hydrazone. This compound is then reacted with ethyl acetoacetate and ammonium acetate to form 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Aplicaciones Científicas De Investigación
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions such as arthritis, colic, and laminitis in horses. It has also been used in the treatment of pain and inflammation in dogs and cats.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-8-11(16)14(12(17)13-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIKXQXNKSZIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)

![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2484193.png)


![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)